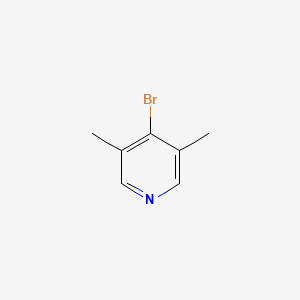

4-Bromo-3,5-dimethylpyridine

描述

Significance of Brominated Heterocycles in Organic Synthesis and Medicinal Chemistry

Brominated heterocycles are particularly valuable in the field of chemical synthesis. The carbon-bromine bond is a versatile functional group that can readily participate in a wide array of chemical reactions. Brominated heterocyclic compounds are frequently employed as starting materials in nucleophilic substitution and catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. researchgate.net

The incorporation of bromine into heterocyclic structures is a pivotal strategy in medicinal chemistry. researchgate.net These compounds exhibit a diverse range of biological activities and serve as versatile intermediates for exploring chemical space to develop new therapeutic agents. researchgate.net

Overview of Pyridine (B92270) Derivatives as Fundamental Building Blocks

Pyridine and its derivatives are fundamental building blocks in the world of chemistry. The pyridine structural motif is present in numerous naturally occurring compounds, including vitamins and alkaloids. lifechemicals.com Furthermore, it is a prevalent feature in a vast number of synthetic pharmaceuticals and agrochemicals. lifechemicals.comrasayanjournal.co.in In fact, after piperidine, pyridine is the second most frequently occurring nitrogen-containing heterocycle found in drugs approved by the FDA. lifechemicals.com The utility of pyridine derivatives stems from their ability to be chemically modified, allowing for the synthesis of a wide array of more complex molecules with specific functions. ontosight.airesearchgate.net

Contextualization of 4-Bromo-3,5-dimethylpyridine within Advanced Organic Materials and Reaction Methodologies

Within the broader class of halogenated pyridines, this compound stands out as a significant compound. It serves as a crucial building block for the synthesis of more intricate heterocyclic structures. evitachem.com One of its notable applications is in the preparation of sulfonyl indoles and related bicyclic compounds that act as modulators of Liver X Receptors (LXR), which are important targets for the treatment and prevention of LXR-mediated diseases. chemicalbook.com

The N-oxide derivative, this compound 1-oxide, is also a valuable intermediate. It is utilized in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. smolecule.com This derivative is a precursor for various biologically active compounds, including the aforementioned LXR modulators, and also finds use in the production of agrochemicals. smolecule.com The presence of the two methyl groups adjacent to the bromine atom can influence the compound's reactivity, for instance, by sterically hindering certain reactions like nucleophilic attack. smolecule.comrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 201286-65-9 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Acceptor Count | 1 |

Data sourced from multiple chemical databases. echemi.comsynblock.com

Table 2: Spectroscopic Data for this compound 1-oxide

| Type of Spectrum | Chemical Shift (ppm) |

|---|---|

| ¹H NMR (Aromatic Protons at C2 and C6) | δ 8.32 |

| ¹⁵N NMR (N-oxide Nitrogen) | δ -112.5 |

The ¹H NMR shift is influenced by the deshielding effects of the N-oxide group and the bromine atom. The ¹⁵N NMR shift indicates the electron-withdrawing nature of the N-oxide group. smolecule.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound 1-oxide |

| Piperidine |

| Sulfonyl indoles |

| 2-methoxy-3,5-dimethylpyridine |

| 4-Bromo-2-methoxy-3,5-dimethylpyridine |

| Nicotinamide |

| Pyridoxol |

| Papaverine |

| Torasemide |

| Pyridostigmine |

| Alendronic acid |

| Vismodegib |

| 4-cyano-2-picoline |

| 4-methylamino-2-picoline |

| 4-(N-acetamidomethyl)-2-pyridine aldehyde |

| 2-hydroxypyridine |

| 2-aminopyridine |

| picolinic acid |

| 3-dodecanoylaminopicolinic acid |

| 3-dodecanoylaminopicolinic acid N-oxide |

| 4-bromo- and 4-nitro-3,5-dimethylpyridine 1-oxides |

| 2-nitropyridine 1-oxide |

| 3,5-dimethyl-4-nitropyridine 1-oxide |

| Azo-pyridines |

| Dimethyl 4-(3-bromophenyl)-1-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |

| 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) |

| 2-methoxyphenylboronic acid |

| 3,4-dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine |

| 3,5-dimethylpyridin-4(1H)-one |

| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride |

| 5-bromo-2-hydroxy-3-methylpyridine |

| (4-fluorophenyl)boronic acid |

| 4-Bromo-3,5-dimethylpyrazole |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZVAVYBDNKXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624756 | |

| Record name | 4-Bromo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-65-9 | |

| Record name | 4-Bromo-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201286-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development for 4 Bromo 3,5 Dimethylpyridine

Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds

Achieving regioselectivity in the bromination of pyridine scaffolds is a fundamental challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring necessitates activation strategies to facilitate electrophilic substitution. The use of N-oxide derivatives is a common and effective approach to modulate the reactivity and direct incoming electrophiles to specific positions.

Bromination of Dimethylpyridines and Their N-Oxides

The presence of dimethyl groups on the pyridine ring influences the site of further substitution. The synthesis of 4-bromo-3,5-dimethylpyridine typically proceeds through an N-oxide intermediate to direct the bromine atom to the 4-position.

A common route to this compound-N-oxide begins with the N-oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). This is often achieved using oxidizing agents such as hydrogen peroxide in acetic acid. The resulting 3,5-lutidine N-oxide can then undergo electrophilic nitration at the 4-position. patsnap.comnih.gov The nitration is typically carried out with a mixture of fuming nitric acid and concentrated sulfuric acid or a sulfuric acid solution of potassium nitrate. patsnap.comgoogle.com

The synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide can be achieved by dissolving 3,5-lutidine-N-oxide in concentrated sulfuric acid and adding a sulfuric acid solution of potassium nitrate. The reaction proceeds at elevated temperatures to afford the product in high yield. patsnap.com

The conversion of the 4-nitro group to a 4-bromo group is then accomplished through a multi-step sequence. First, the nitro group is reduced to an amino group. This reduction can be carried out using various reagents, such as iron in the presence of mineral acids like hydrochloric or sulfuric acid, which has been shown to be effective for the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine. mdpi.org The resulting 4-amino-3,5-dimethylpyridine-N-oxide can then be converted to the target this compound-N-oxide via a Sandmeyer reaction. This classic transformation involves the diazotization of the amino group with a nitrite (B80452) source, followed by treatment with a copper(I) bromide catalyst. nih.gov

Table 1: Reaction Conditions for the Synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 3,5-lutidine-N-oxide | Potassium nitrate, Concentrated sulfuric acid | 60-65°C | 2 hours | 85.7% |

| 3,5-lutidine-N-oxide | Potassium nitrate, Concentrated sulfuric acid | 85-90°C | 1 hour | 85% |

Once this compound-N-oxide is synthesized, the final step is the deoxygenation of the N-oxide to yield this compound. Various reducing agents can be employed for this transformation. A notable example of a potent reducing system for related compounds is the use of low-valent titanium reagents. For instance, the reduction of 4-nitropyridine (B72724) N-oxide has been demonstrated using a TiCl₄/SnCl₂ reagent. researchgate.net The stoichiometry of the reagent can influence the final product, with certain ratios leading to the corresponding amino-pyridine. researchgate.net This methodology highlights the potential of zero-valent or low-valent metal reagents for the efficient deoxygenation of pyridine N-oxides.

Alternative Bromination Reagents and Protocols (e.g., bromo-organic compounds, N-bromosuccinimide)

Alternative strategies for the regioselective bromination of pyridine derivatives involve the use of various brominating agents. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. The regioselectivity of NBS bromination can be influenced by the solvent, temperature, and the nature of the substituents on the pyridine ring. For activated pyridines, such as those bearing amino or hydroxy groups, NBS can provide monobrominated products in high yields.

Novel Synthetic Routes to this compound and Analogues

The development of novel synthetic methodologies is continuously advancing the field of heterocyclic chemistry. These new approaches aim to improve efficiency, atom economy, and the ability to generate molecular diversity.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a powerful strategy for the rapid synthesis of complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are applicable to the synthesis of highly substituted pyridine analogues. For example, four-component reactions have been described for the synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. These reactions demonstrate the ability of MCRs to construct the pyridine core with a variety of substituents in a single step. This approach holds promise for the development of novel and efficient routes to analogues of this compound by incorporating bromine-containing starting materials into the reaction design.

Decarboxylative Halogenation Strategies

The synthesis of this compound from its carboxylic acid precursor, 3,5-dimethylpyridine-4-carboxylic acid, can be achieved through decarboxylative halogenation. This class of reactions involves the replacement of a carboxyl group with a halogen atom. pku.edu.cn While specific documented examples for the direct decarboxylative bromination of 3,5-dimethylpyridine-4-carboxylic acid are not extensively detailed in the surveyed literature, established methodologies for (hetero)aryl carboxylic acids provide a strong basis for its synthesis. princeton.edursc.org

One of the classic methods for decarboxylative halogenation is the Hunsdiecker reaction , which traditionally involves the reaction of a silver salt of a carboxylic acid with a halogen, such as bromine. wikipedia.orgbyjus.com The reaction proceeds through a radical mechanism. adichemistry.com To apply this to the synthesis of this compound, the precursor 3,5-dimethylpyridine-4-carboxylic acid would first need to be converted to its silver salt. This salt would then be treated with bromine, typically in an inert solvent like carbon tetrachloride, to yield the desired product. byjus.comadichemistry.com

Reaction Scheme for Hunsdiecker Reaction:

Figure 1: General scheme of the Hunsdiecker reaction applied to 3,5-dimethylpyridine-4-carboxylic acid.

Figure 1: General scheme of the Hunsdiecker reaction applied to 3,5-dimethylpyridine-4-carboxylic acid.

Modern advancements have led to the development of more versatile and catalytic methods for decarboxylative halogenation, which avoid the need for pre-forming stoichiometric silver salts. pku.edu.cnprinceton.edu These methods often utilize transition-metal catalysts or photoredox catalysis and are applicable to a broad range of substrates, including various heteroaromatic carboxylic acids. princeton.edu A general catalytic approach for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which leverages a copper catalyst, a light source, an oxidant, and a halogen atom transfer reagent. princeton.edu This strategy is effective for various pyridine carboxylic acids and represents a viable, more modern alternative to the classic Hunsdiecker reaction for the synthesis of this compound. princeton.edu Another approach involves a transition-metal-free decarboxylative bromination that has proven effective for many electron-rich aromatic and heteroaromatic acids. rsc.org

The table below summarizes key aspects of these decarboxylative halogenation strategies.

| Strategy | Key Reagents | Precursor | General Applicability |

| Classic Hunsdiecker Reaction | Silver carboxylate salt, Bromine (Br₂) | 3,5-dimethylpyridine-4-carboxylic acid | Effective for many aliphatic and some aromatic carboxylic acids. adichemistry.comorganic-chemistry.org |

| Catalytic Decarboxylative Bromination | Carboxylic acid, Copper catalyst, Oxidant, Brominating agent (e.g., DBDMH) | 3,5-dimethylpyridine-4-carboxylic acid | Broad scope, including various substituted pyridine carboxylic acids. princeton.edu |

| Transition-Metal-Free Method | Carboxylic acid, Brominating agent | 3,5-dimethylpyridine-4-carboxylic acid | Applicable to many electron-rich aromatic and heteroaromatic acids. rsc.orgnih.gov |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are typically manipulated to enhance yield and purity include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time. While specific optimization studies for the synthesis of this compound are not extensively detailed in the provided literature, principles derived from the synthesis of analogous compounds, such as other brominated pyridines, can be applied. researchgate.netresearchgate.net

For a decarboxylative bromination approach, the choice of the brominating agent is critical. In modern catalytic methods, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine to suppress potential side reactions. princeton.edu

The selection of the catalyst and solvent system is also paramount. For instance, in Suzuki coupling reactions used to synthesize derivatives of bromopyridines, palladium catalysts like Pd(dppf)Cl₂ in a mixed solvent system such as water/1,4-dioxane have been shown to be effective. researchgate.netresearchgate.net For decarboxylative reactions, copper-based catalysts are common. princeton.edu The optimal solvent must be capable of dissolving the reactants while being inert to the reaction conditions.

Temperature and reaction time are interdependent variables that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial. The reaction time should be sufficient to allow for the complete consumption of the starting material, which can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound via a generic bromination reaction. This demonstrates how systematic variation of parameters can lead to enhanced product yield.

| Entry | Brominating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Br₂ | None | CCl₄ | 80 | 12 | 45 |

| 2 | NBS | None | CH₃CN | 80 | 12 | 60 |

| 3 | DBDMH | None | CH₃CN | 80 | 12 | 65 |

| 4 | DBDMH | Cu(OAc)₂ (5) | CH₃CN | 80 | 8 | 78 |

| 5 | DBDMH | Cu(OAc)₂ (5) | DMF | 80 | 8 | 72 |

| 6 | DBDMH | Cu(OAc)₂ (5) | CH₃CN | 100 | 6 | 85 |

| 7 | DBDMH | Cu(OAc)₂ (10) | CH₃CN | 100 | 6 | 84 |

| 8 | DBDMH | Cu(OAc)₂ (5) | CH₃CN | 120 | 6 | 75 (decomposition observed) |

This table is for illustrative purposes only and does not represent actual experimental data.

Based on this hypothetical study, the optimal conditions would be using DBDMH as the brominating agent with a 5 mol% loading of a copper catalyst in acetonitrile (B52724) at 100°C for 6 hours, leading to the highest yield. Such systematic optimization is a critical component of developing efficient and scalable synthetic routes.

Advanced Spectroscopic Investigations and Structural Elucidation of 4 Bromo 3,5 Dimethylpyridine and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the vibrational modes of different functional groups. For 4-Bromo-3,5-dimethylpyridine, the FT-IR spectrum is expected to exhibit characteristic absorption bands that confirm its molecular structure.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations, usually in the 2850-3000 cm⁻¹ range.

C=C and C=N Ring Stretching: The pyridine (B92270) ring vibrations are complex and give rise to several bands in the 1400-1600 cm⁻¹ region.

CH₃ Bending: Vibrations from the methyl groups are expected around 1375-1450 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is typically found in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹.

Analysis of these bands allows for the unequivocal identification of the pyridine core, the methyl substituents, and the bromine atom.

Interactive Data Table: Predicted FT-IR Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring C-H |

| Asymmetric CH₃ Stretch | ~2960 | Methyl (-CH₃) |

| Symmetric CH₃ Stretch | ~2870 | Methyl (-CH₃) |

| C=C/C=N Ring Stretching | 1400 - 1600 | Pyridine Ring |

| Asymmetric CH₃ Bending | ~1450 | Methyl (-CH₃) |

| Symmetric CH₃ Bending (Umbrella) | ~1375 | Methyl (-CH₃) |

| C-Br Stretch | 500 - 600 | Bromo-group |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. The C-Br stretching vibration is also typically Raman active. This technique is especially useful for studying the skeletal vibrations of the pyridine ring, providing a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, two distinct types of proton signals are expected due to the molecule's symmetry.

Aromatic Protons (H-2, H-6): The two protons on the pyridine ring at positions 2 and 6 are chemically equivalent. They are expected to appear as a single singlet in the aromatic region of the spectrum, typically downfield (δ 8.0-8.5 ppm) due to the deshielding effect of the electronegative nitrogen atom and the ring current.

Methyl Protons: The six protons of the two equivalent methyl groups at positions 3 and 5 will give rise to a single, more intense singlet. This signal is expected to appear further upfield (δ 2.3-2.5 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2, H-6) | 2H | 8.0 - 8.5 | Singlet (s) |

| Methyl (-CH₃) | 6H | 2.3 - 2.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, four distinct carbon signals are anticipated.

Aromatic Carbons (C-2, C-6): These equivalent carbons adjacent to the nitrogen atom are expected to resonate at a downfield chemical shift (δ ~150 ppm).

Aromatic Carbons (C-3, C-5): These equivalent carbons bearing the methyl groups will appear at a different position in the aromatic region (δ ~130-140 ppm).

Aromatic Carbon (C-4): The carbon atom bonded to the bromine atom will be shifted, with its resonance typically appearing in the range of δ 115-125 ppm.

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the upfield, aliphatic region of the spectrum (δ ~20-25 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~150 |

| C-3, C-5 | 130 - 140 |

| C-4 | 115 - 125 |

| Methyl (-CH₃) | 20 - 25 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV radiation. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur at shorter wavelengths (around 200-270 nm for pyridine derivatives).

n→π Transitions:* This involves the transition of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. These transitions are generally lower in intensity and appear at longer wavelengths (around 270-300 nm) compared to the π→π* transitions.

Substituents on the pyridine ring, such as the bromo and methyl groups, can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition Type | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 200 - 270 | High |

| n→π | 270 - 300 | Low |

Computational Chemistry and Theoretical Characterization of 4 Bromo 3,5 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 4-bromo-3,5-dimethylpyridine. DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to model molecular properties. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the structure corresponding to a minimum on the potential energy surface. For this compound, optimization would yield precise bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the chosen theoretical method. researchgate.net

For example, a DFT study on a related compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine, confirmed a flattened boat conformation for the dihydropyridine (B1217469) ring. urfu.ru A similar analysis for this compound would confirm the planarity of the pyridine (B92270) ring and the precise spatial orientation of the methyl and bromo substituents.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For this compound, this would primarily involve the rotational barriers of the two methyl groups. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable (lowest energy) conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Derivative (Calculated vs. Experimental) Note: This table is illustrative. Data for a specific bromo-pyridine derivative would be generated in a dedicated study.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

| Bond Length | C-Br | 1.90 Å | 1.89 Å |

| Bond Length | C-N | 1.34 Å | 1.33 Å |

| Bond Length | C-C (ring) | 1.39 Å | 1.38 Å |

| Bond Angle | C-N-C | 117.0° | 116.8° |

| Bond Angle | C-C-Br | 119.5° | 119.7° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. youtube.comnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

In a computational study of 4-bromoanilinium perchlorate, the HOMO-LUMO energy gap was calculated to be 4.104 eV, indicating significant stability. mdpi.com For this compound, the HOMO would likely be distributed across the electron-rich pyridine ring and the bromine atom, while the LUMO would be centered on the aromatic system. The calculated energy gap would provide a quantitative measure of its electronic stability and susceptibility to electronic excitation. researchgate.net

Table 2: Frontier Molecular Orbital Energies from a DFT Study on an Analogous Bromo-Aromatic Compound Source: Based on findings for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen).

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are sites susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green Regions: Represent neutral or non-polar areas.

For this compound, the MEP map would show a distinct region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The bromine atom would also contribute to the negative potential. Positive potential (blue) would likely be found on the hydrogen atoms of the methyl groups.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding motions (modes) can be determined. researchgate.net

These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental spectra. This comparison is a powerful method for confirming the structure of a synthesized compound.

Furthermore, Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. This allows for a precise and unambiguous assignment of the peaks observed in an experimental spectrum.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), several key quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. mdpi.comrasayanjournal.co.in These indices provide a framework within conceptual DFT to predict chemical behavior. researchgate.netresearchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Calculating these descriptors for this compound would provide a quantitative basis for comparing its reactivity to other related pyridine derivatives.

Table 3: Illustrative Quantum Chemical Descriptors Note: These values are representative and would be calculated for this compound in a specific DFT study.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| Electronegativity | χ | (I + A) / 2 | 4.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 |

| Softness | S | 1 / η | 0.4 |

| Electrophilicity Index | ω | μ² / 2η | 4.05 |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions (if applicable for future research)

While DFT calculations typically model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations can be employed for future research to study its behavior in a more realistic environment (e.g., in a solvent) and at a specific temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time-dependent evolution of the system.

For this compound, MD simulations could be used to:

Explore the full conformational space, including the rotation of methyl groups, in a solution.

Study how solvent molecules (like water or ethanol) arrange themselves around the solute molecule.

Investigate intermolecular interactions, such as hydrogen bonding or π-stacking, in a condensed phase or a crystal lattice.

These advanced simulations would provide a dynamic picture of the molecule's behavior, complementing the static insights gained from DFT calculations.

Reactivity and Reaction Pathways of 4 Bromo 3,5 Dimethylpyridine

Nucleophilic Aromatic Substitution Reactions at the Bromine-Bearing Position

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNA) reactions, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In 4-bromo-3,5-dimethylpyridine, the bromine atom is located at the activated 4-position, making it susceptible to displacement by nucleophiles. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The stability of this intermediate is a key factor in determining the feasibility of the substitution. stackexchange.com For pyridine derivatives, attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

While specific studies on this compound are limited, the reactivity of closely related compounds provides valuable insight. For instance, in a process for preparing pyridine derivatives, a similar compound, 2-hydroxymethyl-4-bromo-3,5-lutidine, undergoes nucleophilic substitution with sodium methoxide (B1231860) in refluxing dimethylformamide (DMF), with a trace of copper(I) bromide as a catalyst, to replace the bromine atom with a methoxy (B1213986) group. google.comgoogle.com This suggests that this compound would likely undergo analogous reactions with various nucleophiles such as alkoxides, amines, and thiolates, to yield the corresponding 4-substituted-3,5-dimethylpyridines. The steric hindrance from the adjacent methyl groups may influence the reaction rates, potentially requiring more forcing conditions compared to less substituted pyridines.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as a suitable substrate for these transformations. The C-Br bond can be readily activated by a palladium catalyst to participate in reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a versatile method for creating biaryl structures. nih.govmdpi.com The reaction of this compound with an arylboronic acid would be expected to yield a 4-aryl-3,5-dimethylpyridine. A study on the Suzuki-Miyaura reaction of the sterically hindered 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids provides valuable insights. beilstein-journals.org This research demonstrates that even with significant steric hindrance, the cross-coupling can proceed, although the specific catalyst system and reaction conditions are crucial for achieving good yields. beilstein-journals.org

The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, leading to the formation of internal alkynes. libretexts.orgorganic-chemistry.orgyoutube.com The reaction of this compound with a terminal alkyne, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, would be expected to produce a 4-alkynyl-3,5-dimethylpyridine. youtube.com The reaction conditions are generally mild, but the steric hindrance of the methyl groups in the substrate may necessitate the use of more active catalyst systems. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a 4-alkenyl-3,5-dimethylpyridine. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov The steric environment around the bromine atom could influence the efficiency of the reaction, potentially requiring higher temperatures or more specialized catalyst systems to achieve good conversions. libretexts.orgchemrxiv.org

Table 1: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Expected Product | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-3,5-dimethylpyridine | Palladium catalyst, base |

| Sonogashira | Terminal alkyne | 4-Alkynyl-3,5-dimethylpyridine | Palladium catalyst, Cu(I) co-catalyst, base |

| Heck | Alkene | 4-Alkenyl-3,5-dimethylpyridine | Palladium catalyst, base |

Catalyst Systems and Ligand Design for Sterically Hindered Pyridines

The success of cross-coupling reactions with sterically hindered substrates like this compound is highly dependent on the choice of the catalyst system, particularly the ligand coordinated to the palladium center. mdpi.com For Suzuki-Miyaura reactions involving sterically demanding partners, bulky and electron-rich phosphine (B1218219) ligands are often employed. chemrxiv.org These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the reductive elimination step to form the final product. nih.gov

Examples of effective ligand families for coupling sterically hindered substrates include dialkylbiaryl phosphines and those based on a phospha-adamantane framework. nih.govorganic-chemistry.org A novel family of indole-amide-based phosphine ligands has also shown excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered (hetero)aryl chlorides. rsc.org The design of these ligands often incorporates significant steric bulk to promote the formation of a monoligated palladium species, which is believed to be the active catalyst in many cross-coupling reactions. chemrxiv.orgnih.gov The electronic properties of the ligand are also crucial, with electron-donating ligands generally increasing the rate of oxidative addition. nih.gov

Transformation of the Pyridine Nitrogen (e.g., N-oxidation, coordination chemistry)

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, allowing for a range of transformations.

N-oxidation of the pyridine nitrogen leads to the formation of a pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid, or peroxy acids like m-chloroperbenzoic acid (m-CPBA). google.com The synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide often starts with the N-oxidation of 3,5-dimethylpyridine (B147111), followed by nitration. patsnap.comgoogle.com A patent describes the preparation of 4-bromo-3,5-lutidine-N-oxide by dissolving 4-bromo-3,5-lutidine in dichloromethane (B109758) and reacting it with an oxidizing agent. google.com The resulting N-oxide is a versatile intermediate; the N-oxide group can activate the pyridine ring for further functionalization and can also be subsequently removed if desired. nih.gov

Reactions Involving Methyl Groups (e.g., functionalization, oxidation)

The two methyl groups on the pyridine ring of this compound are also sites for potential chemical modification, although their reactivity is generally lower than that of the C-Br bond or the pyridine nitrogen.

One of the key transformations of methyl groups on aromatic rings is their oxidation to carboxylic acids. A preparing method for 5-methylnicotinic acid involves the oxidation of 3,5-dimethylpyridine using hydrogen peroxide in concentrated sulfuric acid. google.com This selective oxidation of one methyl group suggests that a similar transformation could be applied to this compound to potentially yield 4-bromo-5-methylnicotinic acid. The conditions for such a reaction would need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring. Another approach for the selective oxidation of methyl aromatics involves the use of molecular oxygen in the presence of a 4-N,N-dimethylaminopyridine (DMAP) catalyst and a bromide source. nih.gov

Other potential functionalization reactions of the methyl groups could include free-radical halogenation, although this can be challenging to control and may lead to a mixture of products. The reactivity of the methyl groups is influenced by the electronic nature of the pyridine ring and the other substituents present.

Applications and Advanced Materials Research Involving 4 Bromo 3,5 Dimethylpyridine

Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The reactivity of the carbon-bromine bond in 4-bromo-3,5-dimethylpyridine allows for its facile conversion into a variety of functionalized pyridine derivatives through transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov This has established the compound as a key starting material in synthetic organic chemistry.

In the realm of polymer chemistry, ligands play a crucial role in controlling the activity and selectivity of transition-metal catalysts. researchgate.net Specifically, in Atom Transfer Radical Polymerization (ATRP), the ligand solubilizes the metal salt in the reaction medium and adjusts the redox potential of the metal center, which is critical for the reversible activation and deactivation of dormant polymer chains. cmu.edu

This compound serves as a scaffold for the synthesis of specialized pyridine-based ligands. While direct use in ATRP is not extensively documented in the provided results, the synthesis of functionalized pyridines is a key step in creating ligands with tailored electronic and steric properties. The general principle involves replacing the bromine atom with functional groups that can chelate to a metal center, thereby influencing the catalyst's performance. The activity of copper complexes in ATRP, for instance, is significantly influenced by the nature of the nitrogen-based ligands, with pyridine-containing ligands being a prominent class. researchgate.net The synthesis of multidentate ligands, often starting from functionalized pyridine units, allows for the fine-tuning of the catalyst's reactivity, leading to polymers with well-defined molecular weights and low dispersity. cmu.eduresearchgate.net

Table 1: Common Ligand Types Used in ATRP and the Role of Pyridine Scaffolds

| Ligand Type | General Structure/Features | Relevance of Pyridine Scaffolds |

| Bipyridine-based | Two coordinating pyridine rings | Functionalized pyridines are precursors to substituted bipyridines, which modulate catalyst solubility and activity. cmu.edu |

| Amine-based (linear, branched, cyclic) | Contain multiple nitrogen donor atoms | While not directly pyridine-based, hybrid ligands incorporating pyridine moieties can be synthesized to combine the properties of both classes. researchgate.net |

| Tris(2-aminoethyl)amine (TREN)-based | Tripodal tetradentate amine ligands | Pyridine-containing functional groups can be attached to the TREN backbone to create highly active and versatile catalysts. researchgate.netcmu.edu |

The versatility of this compound extends to its use as a foundational unit in the construction of more complex heterocyclic systems. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are instrumental in this context, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl partners. mdpi.comarkat-usa.org This methodology provides a powerful tool for synthesizing biaryl compounds and other extended conjugated systems. mdpi.com

For example, the Suzuki cross-coupling reaction can be employed to synthesize ditopic ligands containing both bipyridine and terpyridine units, starting from bromo- and boronic acid-derivatized precursors. arkat-usa.org Such intricate molecular architectures are of interest for their potential applications in coordination chemistry and materials science. The ability to selectively functionalize the pyridine ring through such coupling reactions makes this compound a valuable component in the synthetic chemist's toolbox for creating novel molecular structures with desired properties. rsc.org

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the assembly of molecules into well-defined, ordered structures. This compound, with its halogen atom and nitrogen heteroatom, is an excellent candidate for participating in these interactions, making it a subject of interest in crystal engineering. rsc.orgresearchgate.net

Multi-component crystals, such as cocrystals and salts, are formed when two or more different molecules crystallize together in a stoichiometric ratio. researchgate.net The design and synthesis of these materials are driven by the desire to modify the physicochemical properties of solid-state materials. mdpi.com The formation of cocrystals relies on the predictable assembly of molecules through non-covalent interactions like hydrogen and halogen bonding. researchgate.net

The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, while the bromine atom can function as a halogen bond donor. This dual functionality allows it to co-crystallize with a variety of molecules, leading to the formation of new crystalline phases with potentially altered properties. The systematic study of how different functional groups direct the assembly of molecules is a cornerstone of crystal engineering. rsc.orgresearchgate.net

Both halogen and hydrogen bonds are directional, non-covalent interactions that play a significant role in determining the packing of molecules in a crystal lattice. researchgate.netnih.govmdpi.com The bromine atom in this compound can participate in halogen bonds, where it acts as an electrophilic region (the σ-hole) that interacts with a nucleophilic site on an adjacent molecule. nih.govnih.gov

The interplay between halogen and hydrogen bonding can lead to the formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. mdpi.com For instance, the C—Br···N halogen bond is a well-characterized interaction that can be used to assemble pyridine-containing molecules into chains, layers, or more complex three-dimensional networks. nih.gov The competition and cooperation between these different types of non-covalent interactions are critical in controlling the final crystal structure and, consequently, the material's properties. researchgate.netnih.gov The presence of both a hydrogen bond acceptor (the pyridine nitrogen) and a halogen bond donor (the bromine atom) in this compound makes it a valuable model compound for studying these fundamental aspects of crystal engineering. mdpi.com

Mechanistic Insights into Chemical Transformations Mediated by Halogenated Pyridines

The chemical reactivity of halogenated pyridines, such as this compound, is central to their application in the synthesis of advanced materials and complex organic molecules. Understanding the mechanistic pathways through which these compounds undergo transformations is crucial for optimizing reaction conditions and designing novel synthetic routes. The Suzuki-Miyaura cross-coupling reaction stands as a paramount example of a transformation where the mechanistic intricacies involving halogenated pyridines have been extensively, though not exclusively, studied. This section will delve into the mechanistic details of such transformations, with a particular focus on the role of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific electronic and steric properties of the substituted bromopyridine play a significant role in modulating the kinetics and outcomes of each of these steps.

Oxidative Addition:

The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically a palladium(0) complex. chemrxiv.org In the case of this compound, the carbon-bromine bond inserts into the palladium(0) center, leading to the formation of a square planar palladium(II) intermediate.

Transmetalation:

Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. In this step, the organic group from an organoboron reagent, such as a boronic acid, is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex. libretexts.org

The characterization of pre-transmetalation intermediates has been a significant area of research, with low-temperature nuclear magnetic resonance (NMR) spectroscopy and computational studies providing valuable insights. illinois.eduiciq.orgnih.gov These studies have revealed the formation of palladium-oxygen-boron linkages in transient intermediates. For this compound, once the initial oxidative addition product is formed, the transmetalation step would involve the reaction with a boronic acid in the presence of a base. The steric hindrance from the flanking methyl groups in the (3,5-dimethylpyridyl)palladium(II) bromide intermediate could influence the approach of the boronate complex, potentially affecting the rate of this step.

A study on the Suzuki-Miyaura reaction of the sterically crowded 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has shed light on the regioselectivity of the coupling, which is dictated by the steric and electronic environment of the different bromine atoms. beilstein-journals.org This suggests that the substitution pattern on the pyridine ring plays a critical role in directing the outcome of the reaction, a principle that applies to this compound as well.

Reductive Elimination:

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

For the reaction involving this compound, this step would entail the formation of a bond between the 3,5-dimethylpyridyl group and the organic moiety transferred from the boronic acid. The steric congestion around the palladium center in the diorganopalladium(II) intermediate, exacerbated by the two methyl groups, can promote the reductive elimination process. This is because the formation of the new C-C bond relieves steric strain at the metal center.

The following table summarizes the key mechanistic steps in the Suzuki-Miyaura reaction of this compound.

| Mechanistic Step | Description | Influence of this compound Structure |

|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-Br bond. | The electron-donating methyl groups can facilitate this step, while steric hindrance may have a counteracting effect. |

| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) center. | Steric hindrance from the methyl groups may influence the rate of approach of the boronate complex. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Steric strain caused by the methyl groups can promote this final step, leading to product formation. |

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Gaps

The most significant finding regarding 4-Bromo-3,5-dimethylpyridine is the profound gap in its scientific documentation. While the compound is commercially available and its basic identifiers are known (CAS No. 201286-65-9, molecular formula C₇H₈BrN), there is no readily accessible, peer-reviewed data on its synthesis, spectroscopic characterization, or chemical reactivity.

Key Research Gaps:

Validated Synthetic Routes: There are no published, detailed protocols for the synthesis of this compound. The logical precursor, 3,5-lutidine (3,5-dimethylpyridine), presents a challenge for direct bromination at the 4-position, as electrophilic substitution on the pyridine (B92270) ring typically favors the 3- and 5-positions and often requires harsh conditions. Alternative multi-step routes, potentially via a 4-amino or 4-hydroxy precursor, have not been documented for this specific substitution pattern.

Spectroscopic and Physicochemical Data: A fundamental gap exists in the characterization of the compound. There is no published data for its ¹H NMR, ¹³C NMR, infrared (IR), or mass spectrometry (MS) analyses. Essential physicochemical properties such as melting point, boiling point, and solubility are also not available in the primary literature.

Reactivity Profile: The chemical behavior of this compound remains uninvestigated. Its potential as a substrate in cornerstone cross-coupling reactions like Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination has not been explored. wikipedia.orgwikipedia.orgwikipedia.org The influence of the two methyl groups flanking the bromine atom on the reactivity of the carbon-bromine bond is purely speculative at this stage.

Documented Applications: While some commercial suppliers suggest its use in the preparation of modulators for the Liver X Receptor (LXR), the primary research or patents demonstrating this application are not publicly accessible. This leaves its role in medicinal chemistry or materials science entirely unsubstantiated.

Potential Avenues for Future Synthetic, Mechanistic, and Application-Oriented Studies

The absence of data presents a clear roadmap for future research. The entire study of this compound is a green field for chemical exploration.

Future Research Directions:

Synthetic and Mechanistic Studies:

Development of Synthetic Protocols: A primary focus should be the development and optimization of a reliable, high-yield synthesis of this compound from readily available starting materials like 3,5-lutidine. wikipedia.org Strategies could involve an N-oxide intermediate to activate the 4-position for halogenation, followed by reduction.

Mechanistic Investigations: Once synthesized, the compound's reactivity in various palladium-catalyzed cross-coupling reactions should be systematically studied. researchgate.net Mechanistic studies could probe the electronic and steric effects of the flanking methyl groups on the rates of oxidative addition and reductive elimination steps in these catalytic cycles.

Application-Oriented Studies:

Medicinal Chemistry: The unsubstantiated link to LXR modulators should be investigated. The 3,5-dimethyl-4-pyridinyl scaffold could be incorporated into new molecular designs targeting various receptors and enzymes. Its use as a fragment in drug discovery campaigns would be a logical starting point.

Materials Science: Polysubstituted pyridines serve as ligands for metal complexes and as building blocks for functional organic materials. researchgate.netrsc.orgnih.gov The unique substitution pattern of this compound could be exploited to create novel ligands for catalysis or to synthesize materials with specific electronic or photophysical properties.

Challenges and Opportunities in the Field of Halogenated Pyridine Chemistry

The case of this compound highlights the broader challenges and opportunities within the chemistry of halogenated pyridines.

Challenges:

Harsh Reaction Conditions: Many classical methods for pyridine halogenation require high temperatures and strongly acidic or oxidative conditions (e.g., oleum), which limits the functional group tolerance of the substrates. researchgate.net

Substrate-Specific Reactivity: The reactivity of halopyridines in cross-coupling reactions can be highly dependent on the substitution pattern. Steric hindrance and electronic effects from other substituents can deactivate the C-X bond, requiring extensive optimization of catalysts, ligands, and reaction conditions.

Opportunities:

Development of Novel Catalytic Systems: The need for milder and more selective functionalization methods drives innovation in catalysis. There is a vast opportunity to design new ligands and metal catalysts that can overcome the inherent reactivity challenges of the pyridine nucleus, allowing for C-H activation and halogenation under more benign conditions.

Late-Stage Functionalization: Halopyridines are ideal precursors for the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for generating analogues of a lead compound. Developing robust methods that work on highly functionalized, multi-ring systems is a key opportunity.

Exploring Uncharted Chemical Space: Compounds like this compound represent untapped potential. Their synthesis and characterization open doors to new molecular architectures and functionalities that have not yet been explored, potentially leading to the discovery of novel pharmaceuticals, agrochemicals, and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。